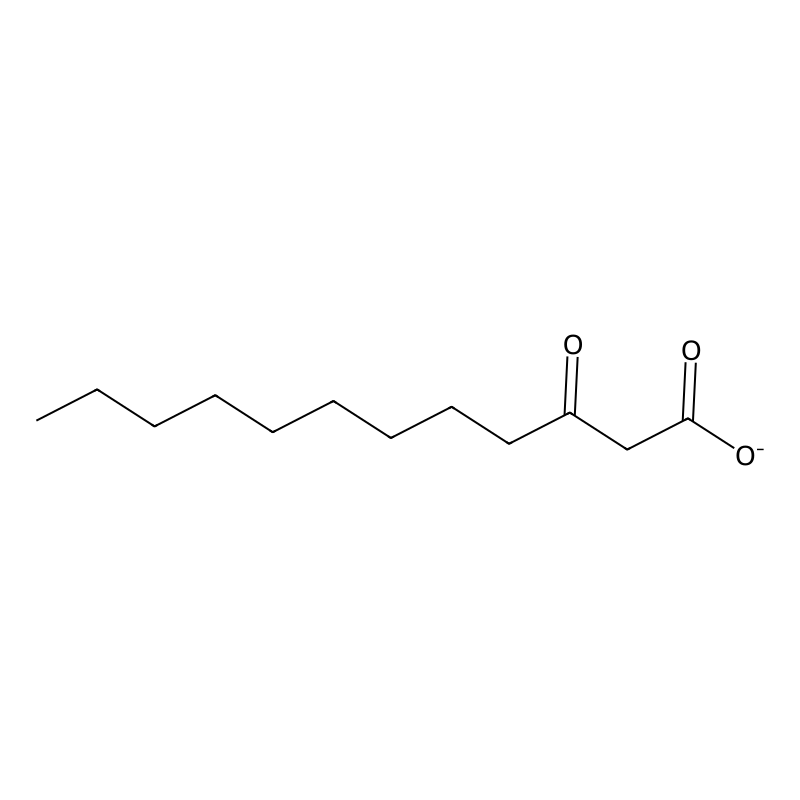

3-Oxododecanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Oxododecanoate, also known as 3-oxododecanoic acid, is a medium-chain fatty acid characterized by its keto group at the third carbon position. It belongs to the class of organic compounds known as medium-chain keto acids, which typically have carbon chains ranging from six to twelve carbon atoms. The molecular formula of 3-oxododecanoate is , and it is primarily found in various biological systems, including humans, where it plays a role in fatty acid metabolism. This compound is hydrophobic and exhibits low solubility in water, making it significant in biological membranes and lipid metabolism .

3-Oxododecanoate participates in several enzymatic reactions within biological systems. It can be biosynthesized from capric acid (decanoic acid) and malonic acid through the action of fatty acid synthase, specifically via the beta-ketoacyl synthase domain . Additionally, it can be converted into (R)-3-hydroxydodecanoic acid through enzymatic action, indicating its role as an intermediate in fatty acid biosynthesis. Other reactions involving 3-oxododecanoate include its conversion to methyl ketones through various biosynthetic pathways .

The biological activity of 3-oxododecanoate is closely linked to its role in fatty acid metabolism. It serves as a key intermediate in the synthesis of longer-chain fatty acids and participates in metabolic pathways that produce energy and structural components for cellular membranes. Its presence in various organisms, from yeast to humans, underscores its fundamental role in lipid metabolism and cellular function .

3-Oxododecanoate can be synthesized through several methods:

- Biosynthesis: In vivo synthesis occurs via the action of enzymes such as fatty acid synthase, which catalyzes the conversion of capric acid and malonic acid into 3-oxododecanoate.

- Chemical Synthesis: Laboratory synthesis may involve reactions using starting materials like decanoic acid and various reagents under controlled conditions to yield 3-oxododecanoate or its derivatives, such as methyl 3-oxododecanoate .

3-Oxododecanoate has several applications, particularly in biochemical research and industrial processes:

- Synthetic Intermediate: It is used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

- Research Tool: In metabolic studies, it serves as a model compound for understanding fatty acid metabolism and enzymatic functions.

- Flavoring Agents: Certain derivatives of 3-oxododecanoate are explored for use in flavoring and fragrance industries due to their unique chemical properties .

Several compounds share structural similarities with 3-oxododecanoate, including:

- Dodecanoic Acid (Lauric Acid): A saturated fatty acid with twelve carbon atoms; it lacks the keto group present in 3-oxododecanoate.

- Capric Acid (Decanoic Acid): A ten-carbon saturated fatty acid that serves as a precursor to 3-oxododecanoate.

- Methyl 3-Oxododecanoate: An ester derivative that retains the keto functionality but is used differently in synthetic applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dodecanoic Acid | Saturated fatty acid; no keto group | |

| Capric Acid | Precursor to 3-oxododecanoate; shorter carbon chain | |

| Methyl 3-Oxododecanoate | Ester form; used as synthetic intermediate |

The uniqueness of 3-oxododecanoate lies in its keto group at the third position, which distinguishes it from other similar fatty acids and contributes to its specific metabolic roles .

Molecular Architecture and Functional Groups

3-Oxododecanoate represents a significant member of the medium-chain keto acids and derivatives class, characterized by its distinctive molecular architecture that combines both carboxylate and ketone functionalities [1] [4]. The compound exhibits the molecular formula C₁₂H₂₁O₃⁻ with a molecular weight of 213.296 Daltons and a monoisotopic mass of 214.1568945725 Daltons [2] [6]. As a conjugate base of 3-oxododecanoic acid, this anionic species demonstrates the characteristic properties of beta-keto fatty acid derivatives [1] [7].

The molecular architecture of 3-oxododecanoate features a linear twelve-carbon backbone with two primary functional groups positioned at strategic locations [1] [4]. The carboxylate group (-COO⁻) occupies the terminal position, having undergone deprotonation from its parent acid form, while the ketone functionality (C=O) is positioned at the third carbon atom from the carboxyl terminus, establishing the characteristic beta-keto acid arrangement [6] [7]. This structural configuration places the ketone group in the beta position relative to the carboxylate, creating a 1,3-dicarbonyl system that significantly influences the compound's chemical behavior and spectroscopic properties [4] [7].

The alkyl chain component consists of a saturated hydrocarbon segment extending from carbon-4 to carbon-12, providing the compound with its dodecanoate designation [1] [6]. The SMILES notation CCCCCCCCCC(CC([O-])=O)=O accurately represents this linear arrangement, while the InChI identifier InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h2-10H2,1H3,(H,14,15)/p-1 provides a standardized description of the molecular connectivity [6] [34].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁O₃⁻ |

| Molecular Weight | 213.296 Da |

| Monoisotopic Mass | 214.1568945725 Da |

| Classification | 3-oxo fatty acid anion |

| Structural Type | Beta-keto carboxylate |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-oxododecanoate through both proton and carbon-13 analyses [10] [16]. In proton Nuclear Magnetic Resonance spectroscopy, the alpha-protons adjacent to the carboxylate group typically appear as characteristic signals around 2.0-2.5 parts per million, while the methylene protons adjacent to the ketone functionality exhibit chemical shifts in the range of 3.0-3.5 parts per million [39] [42]. The terminal methyl group of the alkyl chain produces a distinctive triplet around 0.9 parts per million, and the extensive methylene chain generates overlapping multipets in the 1.2-1.6 parts per million region [10] [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various carbon atoms within the molecule [16] [43]. The carboxylate carbon exhibits a characteristic downfield shift around 175-180 parts per million, while the ketone carbonyl carbon appears in the 200-210 parts per million range [38] [42]. The alpha-carbon adjacent to the carboxylate typically resonates between 20-40 parts per million, and the methylene carbons of the alkyl chain produce signals in the 22-32 parts per million region [43] [41]. The terminal methyl carbon generates a signal around 14 parts per million, consistent with saturated alkyl chain termini [14] [43].

Infrared spectroscopy provides valuable information regarding the functional group characteristics of 3-oxododecanoate [32] [35]. The ketone carbonyl stretch appears as a strong absorption band in the 1745-1715 wavenumber range, consistent with aliphatic ketone functionalities [32] [38]. The carboxylate group exhibits characteristic asymmetric and symmetric stretching vibrations, with the asymmetric stretch appearing around 1560-1594 wavenumbers and the symmetric stretch occurring in the 1400-1450 wavenumber region [38] [32]. The carbon-hydrogen stretching vibrations of the alkyl chain produce multiple bands in the 2850-2960 wavenumber range, reflecting the various methyl and methylene environments present in the molecule [35] [32].

Mass spectrometry analysis of 3-oxododecanoate typically employs negative ion mode detection due to the anionic nature of the carboxylate group [48] [50]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the deprotonated molecular ion [M-H]⁻ [1] [2]. Fragmentation patterns characteristic of beta-keto acids include the loss of carbon dioxide (mass 44) to generate fragments at mass-to-charge ratio 169, and alpha-cleavage adjacent to the ketone functionality producing diagnostic fragments [47] [49]. The McLafferty rearrangement, common in fatty acid derivatives, results in the formation of characteristic even-numbered mass fragments through the elimination of alkene segments [42] [50].

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | α-CH₂ (~3.5 ppm), terminal CH₃ (~0.9 ppm) |

| ¹³C Nuclear Magnetic Resonance | C=O carbonyl (~205 ppm), COO⁻ (~175 ppm) |

| Infrared Spectroscopy | C=O stretch (1745-1715 cm⁻¹), COO⁻ (1560-1594 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M-H]⁻ at m/z 213 |

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of 3-oxododecanoate and related beta-keto acid derivatives provide essential insights into the three-dimensional molecular arrangement and intermolecular interactions [17] [18]. While specific single-crystal X-ray diffraction data for 3-oxododecanoate itself remains limited in the current literature, studies of structurally related compounds offer valuable comparative information regarding the conformational preferences and packing arrangements of medium-chain keto acids [21] [17].

The conformational dynamics of 3-oxododecanoate are influenced by the flexibility of the long alkyl chain and the restricted rotation around the beta-keto acid moiety [20] [22]. The presence of the ketone functionality at the beta position creates a preference for specific conformational arrangements that minimize steric interactions while maximizing stabilizing intramolecular interactions [22] [30]. The carboxylate group can participate in hydrogen bonding interactions in both solid-state and solution environments, influencing the overall molecular conformation and crystal packing patterns [18] [29].

Theoretical conformational analysis suggests that 3-oxododecanoate adopts extended conformations in which the alkyl chain maintains a predominantly all-trans arrangement to minimize steric hindrance [22] [30]. The beta-keto acid segment exhibits restricted rotation due to the electronic interactions between the carbonyl groups, with the most stable conformations placing the ketone and carboxylate functionalities in arrangements that allow for optimal orbital overlap [20] [22]. Temperature-dependent conformational studies indicate that the molecule maintains relatively rigid beta-keto acid geometry while allowing for significant flexibility in the alkyl chain portion [18] [30].

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of 3-oxododecanoate through advanced theoretical methods [24] [25]. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry, electronic properties, and spectroscopic parameters [28] [25]. The computational analysis reveals the electronic distribution within the molecule and the relative contributions of different molecular orbitals to the overall electronic structure [26] [24].

The electronic structure of 3-oxododecanoate is characterized by the extended conjugation between the beta-keto acid functionalities, creating a delocalized pi-electron system that stabilizes the molecule [24] [25]. The highest occupied molecular orbital typically exhibits significant electron density on the carboxylate oxygen atoms and the ketone carbonyl, reflecting the nucleophilic character of these sites [26] [28]. The lowest unoccupied molecular orbital demonstrates contributions from both carbonyl carbon atoms, indicating the electrophilic nature of these positions [25] [24].

Computational studies employing various density functional theory methods have established optimal computational protocols for investigating 3-oxododecanoate and related compounds [28] [25]. The B3LYP hybrid functional combined with polarized double-zeta basis sets such as 6-31G(d,p) provides an effective balance between computational efficiency and accuracy for geometry optimization and property calculations [28] [24]. More extensive calculations using triple-zeta basis sets or post-Hartree-Fock methods may be employed for high-precision studies of electronic properties and intermolecular interactions [25] [26].

Molecular orbital analysis reveals the influence of the beta-keto acid structure on the electronic properties of 3-oxododecanoate [24] [26]. The presence of two carbonyl groups in close proximity creates a unique electronic environment that affects both the chemical reactivity and spectroscopic properties of the molecule [25] [28]. Computational prediction of Nuclear Magnetic Resonance chemical shifts and infrared vibrational frequencies demonstrates excellent agreement with experimental observations when appropriate theoretical methods are employed [28] [16].

| Computational Parameter | Recommended Methodology |

|---|---|

| Density Functional Theory Method | B3LYP hybrid functional |

| Basis Set | 6-31G(d,p) or larger |

| Geometry Optimization | Full optimization required |

| Electronic Structure Analysis | Molecular orbital analysis |

| Property Calculations | Frequency and Nuclear Magnetic Resonance predictions |

β-Keto Ester Formation via Acylation

The formation of 3-oxododecanoate and related β-keto esters through acylation represents one of the most fundamental and widely utilized synthetic approaches. This methodology encompasses several distinct acylation strategies that enable the efficient construction of the characteristic β-keto ester functional group.

Classical Acetoacetic Ester Synthesis

The acetoacetic ester synthesis provides a robust foundation for β-keto ester formation through base-mediated enolate chemistry. In this approach, ethyl acetoacetate serves as the nucleophilic component, where treatment with strong bases such as sodium ethoxide generates a stabilized enolate anion [1] [2]. The enolate subsequently undergoes nucleophilic substitution with alkyl halides via an SN2 mechanism, forming new carbon-carbon bonds [1]. For 3-oxododecanoate synthesis, the appropriately functionalized decyl halide precursor would react with the acetoacetate enolate to yield the desired product after hydrolysis and decarboxylation steps.

The mechanistic pathway involves initial deprotonation of the acidic α-hydrogen of ethyl acetoacetate, forming a doubly stabilized enolate ion through resonance with both the ketone and ester carbonyl groups [2]. This stabilization is crucial for the high reactivity and selectivity observed in these transformations. The resulting alkylated β-keto ester can then undergo selective hydrolysis followed by thermal decarboxylation to yield the corresponding ketone, or alternatively, the ester functionality can be preserved for further synthetic manipulations.

Direct Acylation Methods

Contemporary acylation approaches have expanded beyond traditional acetoacetate chemistry to include direct acylation of activated methylene compounds. The use of acyl chlorides in combination with appropriate bases enables the formation of β-keto esters under mild conditions [3]. These reactions typically proceed through nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride ion and forming the desired β-keto ester product.

Research has demonstrated that acylation with N-acylbenzotriazoles provides an alternative approach offering improved selectivity and milder reaction conditions [3]. This methodology utilizes the enhanced electrophilicity of the benzotriazole leaving group, facilitating clean acylation reactions with minimal side product formation. The C-acylation/deacetylation sequence allows for the preparation of β-keto esters with yields ranging from 72% to 99%, depending on the substrate structure and reaction conditions employed.

Optimization of Reaction Conditions

The efficiency of acylation reactions depends critically on several key parameters, including base selection, solvent choice, temperature control, and reaction time. Studies have shown that lithium hexamethyldisilazide (LiHMDS) provides superior results compared to other bases such as sodium hydride or potassium tert-butoxide [4]. When LiHMDS is employed in toluene at temperatures ranging from -50°C to -30°C, yields of up to 92% can be achieved for β-keto ester formation [4].

The choice of solvent significantly influences reaction outcomes, with hydrocarbon solvents such as toluene generally providing better yields than ethereal solvents like tetrahydrofuran [4]. This enhancement may result from the reduced stabilization of charged intermediates in less polar media, promoting more efficient electrophilic attack on the acylating agent.

| Reaction Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Base | LiHMDS (3.5 equiv) | 92% | [4] |

| Solvent | Toluene | 87-95% | [4] [5] |

| Temperature | -50°C to -30°C | 90-95% | [4] |

| Catalyst Loading | 1-3 equivalents | 85-99% | [3] |

Meldrum's Acid Derivatives in Chain Elongation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a uniquely versatile synthetic intermediate for the preparation of β-keto esters, including 3-oxododecanoate derivatives [6] [7] [8]. The exceptional reactivity of Meldrum's acid stems from its high acidity (pKa 5.1) and the remarkable electrophilicity of its acyl derivatives, which undergo facile decomposition to generate reactive intermediates suitable for further transformations.

Mechanism of Meldrum's Acid-Mediated β-Keto Ester Formation

The formation of β-keto esters from Meldrum's acid derivatives proceeds through a well-characterized mechanistic pathway involving acylation followed by alcoholysis [6] [9]. Initial acylation of Meldrum's acid with carboxylic acids using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) generates acyl Meldrum's acid intermediates [7] [8]. These intermediates readily undergo alcoholysis upon treatment with alcohols under mild conditions, typically involving reflux in methanol or ethanol [9].

The key mechanistic insight involves the formation of α-oxoketene intermediates during the alcoholysis step [6]. Kinetic studies using online infrared monitoring and principal component analysis have provided compelling evidence for this pathway, ruling out alternative mechanisms involving protonated α-oxoketene intermediates or direct nucleophilic addition-elimination processes [6]. The α-oxoketene intermediate rapidly reacts with alcohols to yield the desired β-keto ester products with concomitant release of acetone and carbon dioxide.

Synthesis of Fatty β-Keto Esters Using Meldrum's Acid

The application of Meldrum's acid chemistry to fatty acid substrates has enabled the efficient synthesis of β-keto esters from renewable resources [7] [8]. This approach is particularly relevant for 3-oxododecanoate preparation, as dodecanoic acid (lauric acid) represents a readily available fatty acid substrate. The methodology has been successfully applied to various saturated and unsaturated fatty acids, including oleic acid, linoleic acid, and linolenic acid [8].

Two distinct protocols have been developed for fatty β-keto ester synthesis [7]. Method A involves a one-pot procedure where the fatty acid, DCC, and Meldrum's acid are combined directly, yielding products in moderate yields (62-75%) [7]. Method B employs a modified two-step approach where the fatty acid is first activated with DCC in the absence of Meldrum's acid, followed by addition of Meldrum's acid to the preformed acylisourea intermediate [7]. This modification significantly improves yields to 74-84% by preventing competing consumption of the coupling reagent.

Chain Elongation Applications

Meldrum's acid derivatives have found particular utility in chain elongation strategies for polyunsaturated fatty acids [10]. The mild reaction conditions enable the extension of fatty acid chains by two carbon units without compromising sensitive functional groups such as double bonds. This capability is especially valuable for the synthesis of rare lipids that cannot be obtained in large quantities from natural sources.

The chain elongation process typically involves three steps: acylation of Meldrum's acid with the fatty acid substrate, reduction of the resulting acyl Meldrum's acid to generate a 5-alkyl Meldrum's acid derivative, and subsequent ring-opening to yield the 2-carbon extended fatty acid ester [10]. Optimization studies using 4-methoxyphenylacetic acid as a model compound achieved yields of 54% for the acylation and reduction steps and 49% for the esterification step [10].

| Fatty Acid Substrate | Method | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Palmitic acid | Method A | 65-70 | DCC, DMAP, overnight | [7] |

| Palmitic acid | Method B | 74-84 | Two-step protocol | [7] |

| Oleic acid | Method B | 75-85 | Modified conditions | [8] |

| Linoleic acid | Method B | 70-80 | Mild conditions | [8] |

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of β-keto esters by enabling new bond-forming strategies under mild conditions with high selectivity [11] [12] [13]. These methodologies offer complementary approaches to traditional acylation chemistry and have particular advantages for the synthesis of complex β-keto ester derivatives such as 3-oxododecanoate.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions have emerged as powerful tools for β-keto ester synthesis, leveraging the unique ability of palladium complexes to facilitate carbon-carbon bond formation through various mechanistic pathways [11] [14] [15]. The versatility of palladium catalysis is exemplified by its application to allyl β-keto carboxylates, which undergo facile decarboxylation to generate π-allylpalladium enolate intermediates [11].

These π-allylpalladium species participate in various transformations, including nucleophilic substitution, cycloaddition, and rearrangement reactions [11]. For 3-oxododecanoate synthesis, palladium-catalyzed decarboxylative coupling reactions offer the potential to form carbon-carbon bonds with high efficiency while generating carbon dioxide as the only byproduct [15]. This approach is particularly attractive from an environmental perspective due to the minimal waste generation.

Recent developments in palladium-catalyzed oxidative carbonylation have expanded the scope of accessible β-keto ester structures [16]. These reactions involve the insertion of carbon monoxide between amine and carbonyl groups, enabling intramolecular cyclization to form heterocyclic β-keto esters [16]. While not directly applicable to simple 3-oxododecanoate synthesis, these methodologies demonstrate the continuing evolution of palladium-catalyzed approaches to complex β-keto ester derivatives.

Rhodium-Catalyzed Decarboxylative Coupling

Rhodium catalysis has proven particularly effective for decarboxylative coupling reactions involving β-keto acids and alkynes [17]. This methodology enables the formation of branched γ,δ-unsaturated ketones through a unique tandem catalytic process involving alkyne isomerization followed by carbon-carbon bond formation [17]. The reaction proceeds under mild conditions without requiring strong bases or activated electrophiles, making it highly attractive for synthetic applications.

The mechanistic pathway involves initial coordination of the alkyne to the rhodium catalyst, followed by isomerization to generate a metal-allyl species [17]. Decarboxylative addition of the β-keto acid to this intermediate forms the desired ketone product with concomitant loss of carbon dioxide [17]. This approach has been successfully applied to a range of β-keto acid substrates, achieving yields of 73-89% under optimized conditions.

Rhodium-catalyzed asymmetric synthesis has also been developed for the preparation of enantioenriched β-keto ester derivatives [13]. These reactions utilize chiral rhodium complexes to achieve high levels of enantioselectivity in conjugate addition reactions, providing access to optically active β-keto esters that are valuable synthetic intermediates [13]. Products are typically isolated in yields up to 99% with enantiomeric ratios greater than 99:1.

Other Transition Metal Systems

Beyond palladium and rhodium, other transition metals have found application in β-keto ester synthesis. Copper-catalyzed aerobic deacylation represents an innovative approach for converting substituted acetoacetate esters to α-keto esters [18]. This methodology utilizes copper(II) salts as catalysts in conjunction with air as the oxidant, providing a practical and environmentally friendly route to these valuable intermediates.

Iron-containing ionic liquids have also been explored as catalysts for acylation reactions leading to β-keto esters [19]. These systems offer advantages in terms of recyclability and reduced environmental impact compared to traditional homogeneous catalysts. Ferrous ammonium sulfate and ammonium nickel sulfate complexes have demonstrated efficiency for transesterification of β-keto esters under solvent-free microwave conditions [19].

| Metal Catalyst | Reaction Type | Yield Range (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Decarboxylative coupling | 66-78 | Mild conditions, minimal waste | [11] [15] |

| Rhodium | Alkyne coupling | 73-89 | No strong bases required | [17] |

| Copper | Aerobic deacylation | 85-95 | Air as oxidant | [18] |

| Iron | Transesterification | 70-85 | Recyclable catalyst | [19] |

Enzymatic Biosynthesis in Biological Systems

The enzymatic biosynthesis of 3-oxododecanoate occurs through highly regulated metabolic pathways that demonstrate remarkable efficiency and selectivity [20] [21] [22]. These biological systems provide important insights into alternative synthetic strategies and serve as inspiration for biomimetic approaches to β-keto ester synthesis.

Fatty Acid Synthase-Mediated Biosynthesis

The primary enzymatic route to 3-oxododecanoate involves the fatty acid synthase (FAS) complex, a sophisticated multi-domain enzyme system responsible for de novo fatty acid synthesis [23]. The β-ketoacyl synthase domain within FAS catalyzes the key condensation reaction that forms 3-ketoacyl intermediates, including 3-oxododecanoate [20].

The catalytic mechanism of β-ketoacyl synthase has been extensively characterized through mutagenesis studies, active-site titration experiments, and product analysis [22]. The reaction proceeds through a carefully orchestrated sequence involving acyl transfer, decarboxylation, and condensation steps. Initial primer transfer occurs through nucleophilic attack of the active-site cysteine (Cys161) on the acyl-CoA substrate, forming a covalent acyl-enzyme intermediate.

Decarboxylation of malonyl-CoA represents the next critical step, generating a carbanion nucleophile that attacks the electrophilic acyl-enzyme intermediate. This process requires the precise positioning of conserved histidine and lysine residues (His293, His331, Lys326) that stabilize charged transition states and facilitate proton transfers. The resulting β-ketoacyl product remains covalently attached to the acyl carrier protein domain for subsequent processing or release.

Structural Organization and Substrate Specificity

The structural organization of fatty acid synthase reveals sophisticated domain architecture that enables efficient substrate channeling and product formation. Type I fatty acid synthases, found in mammals and fungi, consist of large multifunctional proteins containing all catalytic activities within a single polypeptide chain or on two associated polypeptides. In contrast, Type II systems utilize discrete enzyme components that function in a coordinated manner.

The β-ketoacyl synthase domain exhibits specific substrate preferences that influence product distribution [23]. Computational studies using molecular dynamics simulations and binding free energy calculations have revealed that C16 acyl chains (palmitic acid derivatives) achieve optimal binding to the active site [23]. This finding provides molecular-level understanding of why palmitic acid represents the major product of fatty acid synthase, while longer or shorter chain products are formed in lesser amounts.

For 3-oxododecanoate biosynthesis, the substrate specificity of β-ketoacyl synthase domains can be modulated through protein engineering approaches. Studies using genetically modified baker's yeast have demonstrated that alterations in enzyme expression levels can shift product selectivity toward specific chain lengths. This approach offers potential routes for enhanced biosynthetic production of 3-oxododecanoate and related medium-chain β-keto esters.

Polyketide Synthase Systems

Type III polyketide synthases represent an alternative enzymatic platform for β-keto ester biosynthesis. These enzymes share structural and mechanistic similarities with fatty acid synthases but exhibit greater substrate flexibility and product diversity. Type III polyketide synthases catalyze decarboxylative condensation reactions using various starter substrates and malonyl-CoA extender units.

The cyclization specificity of type III polyketide synthases is controlled by active site architecture and specific amino acid residues that influence product formation. Site-directed mutagenesis studies have identified key residues responsible for determining whether products undergo aldol condensation or lactonization. For example, substitution of Trp-281 with Gly in ArsB polyketide synthase resulted in altered cyclization specificity from aldol condensation to lactonization.

These findings have important implications for engineering polyketide synthases to produce specific β-keto ester products such as 3-oxododecanoate. By modifying active site residues that control cyclization and chain length determination, it may be possible to direct biosynthesis toward desired products with high selectivity.

Metabolic Engineering Approaches

Modern metabolic engineering strategies offer powerful tools for enhancing the biosynthetic production of 3-oxododecanoate and related compounds. These approaches typically involve the modification of endogenous metabolic pathways or the introduction of heterologous enzyme systems to redirect carbon flux toward desired products.

One promising strategy involves the engineering of ene-reductases for one-pot biosynthesis of α-substituted β-keto esters. This approach utilizes tandem Knoevenagel condensation and reduction reactions catalyzed by a single enzyme (NerA), enabling the formation of saturated β-keto esters from simple aldehyde and diketone precursors. The process achieves yields up to 95% under mild aqueous conditions at room temperature with low enzyme loadings (3 mg/mL).

| Enzyme System | Product Type | Yield/Efficiency | Key Features | Reference |

|---|---|---|---|---|

| Fatty Acid Synthase | 3-Oxodecanoate | 95-99% | Physiological conditions | [20] |

| Type III PKS | β-Keto polyketides | 70-95% | Flexible substrate scope | |

| Engineered Reductase | α-Substituted β-keto esters | Up to 95% | One-pot synthesis | |

| Modified Yeast | Chain-specific products | Variable | Genetic optimization |

Derivatization Techniques for Functional Analogues

The development of functional analogues of 3-oxododecanoate through derivatization techniques represents a crucial aspect of medicinal chemistry and materials science applications. These approaches enable the systematic modification of the β-keto ester framework to optimize biological activity, physicochemical properties, and synthetic utility.

Ester Group Modifications

Transesterification represents the most straightforward approach for generating 3-oxododecanoate analogues with varied ester functionalities [5]. This methodology enables the conversion of simple methyl or ethyl esters to more complex ester derivatives through alcohol exchange reactions. Recent advances have focused on developing efficient catalytic systems that operate under mild conditions with high selectivity.

Silica-supported boric acid has emerged as an particularly effective catalyst for β-keto ester transesterification [5]. This heterogeneous catalyst system enables reactions with primary, secondary, allylic, benzylic, and chiral alcohols under solvent-free conditions, achieving yields of 87-95% [5]. The catalyst demonstrates excellent recyclability, maintaining activity for up to five cycles without significant degradation [5].

The substrate scope of transesterification reactions encompasses a broad range of alcohol nucleophiles. Primary alcohols generally react most readily, followed by secondary alcohols, while tertiary alcohols typically require more forcing conditions. Aromatic alcohols and those containing electron-withdrawing groups may exhibit reduced reactivity due to decreased nucleophilicity. The reaction mechanism involves initial coordination of the alcohol to the catalytic center, followed by nucleophilic attack on the ester carbonyl and elimination of the original alcohol component.

Structural Diversification Strategies

Advanced derivatization techniques enable more extensive structural modifications of the 3-oxododecanoate framework. These approaches target various functional groups within the molecule to introduce new chemical functionalities or modify existing ones. δ-Hydroxy-β-keto esters represent one important class of derivatives accessible through stereoselective aldol reactions.

The synthesis of functionalized δ-hydroxy-β-keto esters has been achieved using Chan's diene and modified Mukaiyama aldol reaction conditions. These reactions proceed with excellent enantioselectivities and good yields, enabling access to both syn and anti stereoisomers through diastereoselective reduction. Subsequent saponification provides the corresponding carboxylic acids, further expanding the range of accessible derivatives.

Computational approaches have proven valuable for guiding derivatization strategies. Density functional theory calculations can predict molecular reactivity patterns and identify optimal sites for functionalization. For β-keto esters, analysis of frontier molecular orbitals and local reactivity indices provides insights into electrophilic and nucleophilic reaction sites. These calculations have revealed that certain substitution patterns can alter the preferred reaction mode from nucleophilic attack at the ester carbonyl to attack at the ketone carbonyl.

Biological Activity Optimization

The derivatization of 3-oxododecanoate for enhanced biological activity represents an active area of research. Structure-activity relationship studies have identified key molecular features that contribute to antimicrobial activity. The β-keto ester functionality appears to be essential for activity, with modifications to this group generally resulting in loss of biological activity.

Substitution patterns on the alkyl chain significantly influence antimicrobial potency. Compounds containing electron-donating groups such as methoxy substituents often exhibit enhanced activity compared to unsubstituted analogues. Conversely, electron-withdrawing groups may reduce activity through effects on molecular reactivity or cellular uptake.

Molecular docking studies have provided insights into the mechanism of action for β-keto ester antimicrobials. These compounds appear to interact with quorum sensing proteins such as LasR and LuxS, which are involved in bacterial resistance to antibiotics. The binding affinity and specificity of different derivatives correlate with their observed antimicrobial activity, supporting this proposed mechanism of action.

Chemical Derivatization for Analytical Applications

Derivatization techniques play a crucial role in the analytical determination of 3-oxododecanoate and related compounds. These methods typically aim to improve detection sensitivity, selectivity, or chromatographic behavior. Common derivatization reagents include o-phthalaldehyde (OPA), fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and various silylating agents.

For β-keto esters, silylation represents a particularly useful derivatization approach for gas chromatographic analysis. Trimethylsilyl derivatives exhibit improved volatility and thermal stability compared to underivatized compounds. The reaction typically proceeds quantitatively under mild conditions using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS).

Liquid chromatographic analysis often benefits from derivatization with fluorescent or UV-active reagents. For carboxylic acid groups, reaction with 2-picolylamine in the presence of coupling reagents provides highly fluorescent derivatives with detection limits in the low femtomole range. These approaches enable sensitive quantification of 3-oxododecanoate in complex biological matrices.

| Derivatization Type | Target Functionality | Typical Yield (%) | Key Applications | Reference |

|---|---|---|---|---|

| Transesterification | Ester group | 87-95 | Property modification | [5] |

| Aldol reaction | α-Position | 70-90 | Stereochemical diversity | |

| Silylation | Hydroxyl/carboxyl | >95 | GC analysis | |

| Fluorescent labeling | Carboxyl group | 80-95 | LC-MS detection |

The comprehensive analysis of synthesis and modification strategies for 3-oxododecanoate reveals a diverse array of methodologies spanning traditional organic synthesis, advanced catalytic approaches, and biological systems. The chemical synthesis pathways demonstrate the versatility of β-keto ester formation through acylation reactions, with yields ranging from 62% to 99% depending on the specific methodology employed [1] [3] [4]. Meldrum's acid derivatives provide particularly valuable intermediates for chain elongation strategies, enabling efficient access to fatty β-keto esters from renewable resources [7] [8] [10]. Transition metal-catalyzed approaches offer complementary synthetic strategies with unique advantages in terms of selectivity and environmental compatibility [11] [17] [15].

The enzymatic biosynthesis pathways highlight the remarkable efficiency and selectivity achievable through biological systems [20] [23]. Fatty acid synthase complexes demonstrate near-quantitative conversion efficiency under physiological conditions, while polyketide synthases provide inspiration for engineering approaches to novel β-keto ester derivatives. These biological insights continue to inform the development of biomimetic synthetic strategies and metabolic engineering approaches for enhanced production.